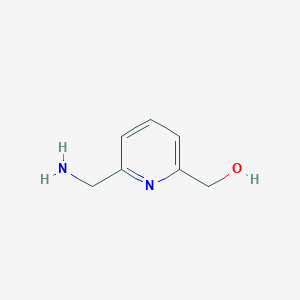

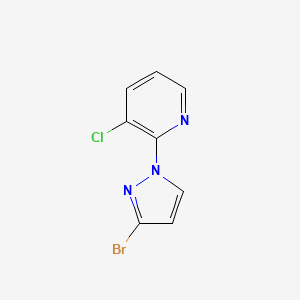

![molecular formula C6H13NO3 B1287234 3-[(2-羟乙基)氨基]丁酸 CAS No. 89584-45-2](/img/structure/B1287234.png)

3-[(2-羟乙基)氨基]丁酸

描述

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods to achieve high enantiomeric purity, as seen in the synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid . Another method reported the synthesis of optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, which involved the reduction of N-Boc-D-tyrosine methyl ester with DiBAL to an aldehyde, followed by conversion to the target compound . Additionally, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid from 3-(3-nitro benzoyl) propionate ether through a series of reductions and ring-opening reactions is noted for its low cost and suitability for industrial-scale production .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(2-Hydroxyethyl)amino]butanoic acid is characterized by the presence of amino and hydroxy functional groups attached to a butanoic acid backbone. These functional groups are crucial for the biological activity of the compounds and their interaction with biological targets. The stereochemistry of these compounds is also significant, as it can affect their biological activity and the synthesis of stereoselective inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include reductions, cyclizations, and ring-opening reactions . The reactivity of the hydroxy and amino groups allows for further functionalization and the formation of complex molecules, such as oligomers . The reaction of 3-hydroxy acids with acidic materials to yield unsaturated carboxylic acids and γ-butyrolactones demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-[(2-Hydroxyethyl)amino]butanoic acid are influenced by their functional groups and molecular structure. For instance, the presence of hydroxy and amino groups can affect the solubility, acidity, and hydrogen bonding capability of the compound. The enantiomeric purity is crucial for the biological activity and pharmacokinetic properties of the compounds . The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, highlights the importance of these properties in medicinal applications .

科学研究应用

营养和代谢意义

瓦斯克斯-阿农等人(2017年)的一项全面审查突出了蛋氨酸来源的化学和代谢途径,包括3-[(2-羟乙基)氨基]丁酸衍生物,重点关注它们在动物营养中的生物效力。这项研究详细阐述了酶转化机制和剂量-反应关系,为单胃动物的最佳膳食补充策略提供了深入见解。详细的比较突出了这些化合物的独特代谢作用及其对生长和饲料消耗的影响,这对于推动农业实践和动物健康至关重要(瓦斯克斯-阿农等人,2017年)。

生物医学应用

在生物医学领域,3-[(2-羟乙基)氨基]丁酸衍生物的多功能性延伸到药物合成和治疗干预。张等人(2021年)讨论了丙酮酸酯,一种衍生物,在癌症治疗和医用材料中的作用。这项审查强调了这些化合物在创造更高效和成本效益药物方面的实用性,强调了它们在靶向疗法和药物递送系统中的潜力。这些衍生物在形成生物相容性连接剂和药物合成的保护基团方面的适应性标志着制药科学的重大进步(Zhang et al., 2021)。

农业和食品科学见解

斯密特等人(2009年)对分支链醛进行了详细研究,包括那些类似于3-[(2-羟乙基)氨基]丁酸的氨基酸衍生物,突出它们在食品调味中的重要性。该论文审查了这些化合物的生产和降解途径,提供了有关如何操纵和增强发酵和非发酵食品产品中风味特性的宝贵知识。了解这些机制对于食品科学家致力于创新和改善食品质量和消费者满意度至关重要(Smit et al., 2009)。

安全和危害

属性

IUPAC Name |

3-(2-hydroxyethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-5(4-6(9)10)7-2-3-8/h5,7-8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDYKUAFLILKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611637 | |

| Record name | 3-[(2-Hydroxyethyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Hydroxyethyl)amino]butanoic acid | |

CAS RN |

89584-45-2 | |

| Record name | 3-[(2-Hydroxyethyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)